

Schisandrin C effects on gene expression

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An In-depth Technical Guide on the Effects of Schisandrin C on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, is a pharmacologically active compound with a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and immunomodulatory effects.[1][2][3][4] Its therapeutic potential stems from its ability to modulate various cellular signaling pathways and, consequently, alter gene expression profiles. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Schisandrin C's effects on gene expression, with a focus on key signaling pathways, quantitative data from experimental studies, and detailed methodologies for researchers.

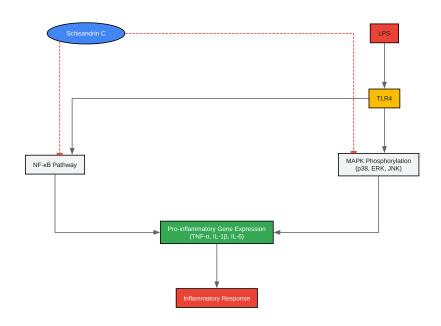
Core Signaling Pathways Modulated by Schisandrin C

Schisandrin C exerts its effects by intervening in several critical signaling cascades. These interactions lead to downstream changes in the expression of genes involved in inflammation, oxidative stress, autophagy, fibrosis, and cancer progression.

Anti-Inflammatory Pathways: MAPK and NF-кВ Signaling



Schisandrin C has demonstrated potent anti-inflammatory activities by targeting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. In macrophages, Schisandrin C can inhibit the phosphorylation of p38 MAPK, extracellular signal-regulated kinases 1 and 2 (ERK1/2), and c-Jun N-terminal kinase (JNK).[2][5] This blockade prevents the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[5] By suppressing these pathways, Schisandrin C downregulates the gene expression of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[6][7][8]



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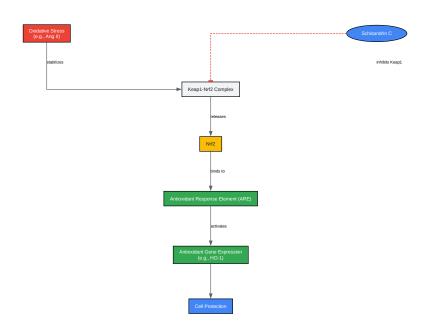
Caption: Schisandrin C's inhibition of MAPK and NF-kB pathways.

Antioxidant Pathway: Nrf2/Keap1 Signaling

Schisandrin C mitigates oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] It has been identified that Schisandrin C targets Kelch-like ECH-



associated protein-1 (Keap1), a negative regulator of Nrf2.[3] By interfering with Keap1, Schisandrin C allows Nrf2 to translocate to the nucleus and induce the expression of antioxidant genes, such as heme oxygenase-1 (HO-1), protecting cells from oxidative damage. [9]



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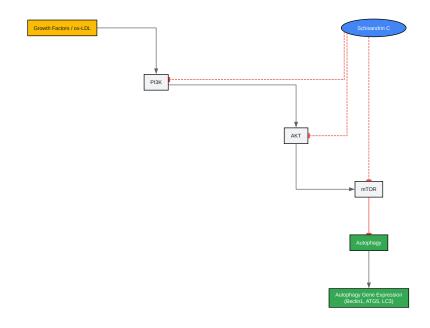
Caption: Schisandrin C activation of the Nrf2 antioxidant pathway.

Autophagy and Metabolism: PI3K/AKT/mTOR and AMPK Signaling

Schisandrin C has been shown to regulate autophagy through the PI3K/AKT/mTOR pathway, which is particularly relevant in the context of atherosclerosis.[6][10] It promotes autophagy by inhibiting this pathway, leading to increased expression of autophagy-related genes like Beclin1, ATG5, and LC3.[6] Additionally, in the context of lipid metabolism, Schisandrin C



activates AMP-activated protein kinase (AMPK) signaling.[11] This activation leads to the downregulation of key adipogenic transcription factors such as C/EBP α and PPAR γ , thereby inhibiting lipid accumulation.[11]



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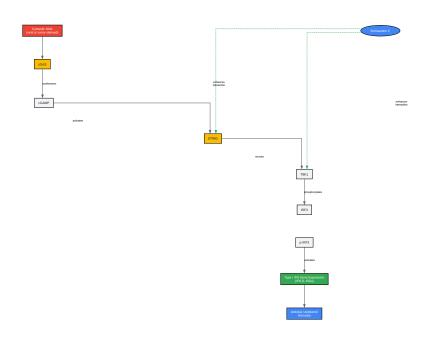
Caption: Schisandrin C's role in the PI3K/AKT/mTOR autophagy pathway.

Antiviral and Antitumor Immunity: cGAS-STING Pathway

Recent studies have revealed that Schisandrin C can enhance the activation of the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA. [1][12] This enhancement leads to the phosphorylation of IRF3 and subsequent production of type I interferons (IFN- β) and the expression of interferon-stimulated genes (ISGs) like IFIT1, ISG15, and CXCL10.[1][12] This mechanism underlies Schisandrin C's antiviral effects against



pathogens like the hepatitis B virus (HBV) and its ability to inhibit tumor growth by promoting an antitumor immune response.[1][12]



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Caption: Schisandrin C enhances cGAS-STING pathway activation.

Quantitative Data on Gene Expression

The following tables summarize the quantitative effects of Schisandrin C on the mRNA and protein expression of key genes across various studies.

Table 1: Effect of Schisandrin C on Inflammatory Gene Expression



Gene/Protein	Cell/Tissue Model	Treatment Condition	Effect	Reference
TNF-α mRNA	HUVECs	ox-LDL-induced	Significant decrease with medium and high doses	[6]
IL-1β mRNA	HUVECs	ox-LDL-induced	Significant decrease with medium and high doses	[6]
Pro-inflammatory Cytokines (mRNA)	Raw 264.7 cells	LPS-induced	Reduced expression	[2]
IL-1β, IL-6, TNFα mRNA	RAW 264.7 cells	LPS-induced	Significantly reduced expression	[7][8]
Toll-like receptor 2 (TLR2) mRNA	THP-1 cells	P. acnes-induced	Reduced expression	[5]

Table 2: Effect of Schisandrin C on Autophagy and Fibrosis-Related Gene Expression



Gene/Protein	Cell/Tissue Model	Treatment Condition	Effect	Reference
Beclin1 Protein	HUVECs	ox-LDL-induced	Significantly increased expression	[6]
ATG5 Protein	HUVECs	ox-LDL-induced	Significantly increased expression	[6]
LC3 II/LC3 I Ratio	HUVECs	ox-LDL-induced	Significantly elevated ratio	[6]
P62 Protein	HUVECs	ox-LDL-induced	Significantly downregulated	[6]
LC3 mRNA	HUVECs	ox-LDL-induced	Significantly increased expression	[6]
ATG5 mRNA	HUVECs	ox-LDL-induced	Significantly increased expression	[6]
CDH2, α-SMA	Renal cells	TGF-β induced	Significantly downregulated	[13][14]
COL3A1, COL1A1	Renal cells	TGF-β induced	Reduced expression	[13][14]

Table 3: Effect of Schisandrin C on Immune Response and Adipogenesis Gene Expression



Gene/Protein	Cell/Tissue Model	Treatment Condition	Effect	Reference
IFN-β, CXCL10, ISG15, IFIT1 mRNA	MC38 cells	Cisplatin-induced	Synergistically enhanced transcription	[12]
C/EBPα, PPARy, SREBP1c, aP2, FAS mRNA	3T3-L1 cells	Adipogenesis	Down-regulated expression	[11]
HSL, Perilipin mRNA	3T3-L1 cells	Adipogenesis	Lowered expression	[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments used to assess Schisandrin C's effects on gene expression.

Cell Culture and Treatment

- Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), RAW 264.7 macrophages,
 THP-1 human monocytic cells, and 3T3-L1 preadipocytes are commonly used.[5][6][7][11]
- Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[6][15]
- Induction of Pathological State: Depending on the research question, cells are often pretreated with an inflammatory or stress-inducing agent, such as oxidized low-density lipoprotein (ox-LDL, 50 μg/mL) for atherosclerosis models, lipopolysaccharide (LPS) for inflammation models, or a differentiation cocktail for adipogenesis models.[6][7][11]
- Schisandrin C Treatment: Schisandrin C is dissolved in a solvent like DMSO and added to the cell culture at various concentrations (typically ranging from 1 μM to 100 μM) for a specified duration (e.g., 24 hours).[5][6][7] A vehicle control (DMSO) is always included.



RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)

This technique is used to quantify mRNA expression levels of target genes.



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Caption: General workflow for RT-qPCR analysis.

- Total RNA Extraction: Cells are lysed using a reagent like Trizol. Chloroform is added to separate the mixture into aqueous and organic phases. RNA in the aqueous phase is precipitated with isopropyl alcohol, washed with 75% ethanol, and dissolved in DEPC-treated water.[6]
- cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA)
 using a reverse transcriptase enzyme and a cDNA synthesis kit.[6]
- qPCR Reaction: The qPCR is performed using a master mix (e.g., SYBR Green), specific forward and reverse primers for the target genes, and the synthesized cDNA as a template.
 A housekeeping gene (e.g., GAPDH, β-actin) is used as an internal control for normalization.
 [16]
- Data Analysis: The relative gene expression is calculated using the 2-ΔΔCT method,
 comparing the expression levels in Schisandrin C-treated groups to the control group.[16]



Protein Extraction and Western Blot Analysis

This method is used to detect and quantify the expression levels of specific proteins.

- Protein Extraction: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.[6][17]
- SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[6][17]
- Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-AKT, Beclin1, Nrf2).[6][17]
- Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody. The protein bands are visualized using an enhanced
 chemiluminescence (ECL) detection system, and band intensities are quantified using
 software like ImageJ.[6][17]

Conclusion and Future Perspectives

Schisandrin C is a multifaceted lignan that profoundly influences gene expression through the modulation of numerous key signaling pathways. Its ability to suppress inflammatory and fibrotic genes, while upregulating antioxidant and autophagy-related genes, highlights its therapeutic potential for a wide array of diseases, including atherosclerosis, inflammatory conditions, renal fibrosis, and cancer. The growing body of evidence, supported by quantitative gene expression data, solidifies the molecular basis of its pharmacological activities.

Future research should focus on transcriptomic and proteomic analyses to uncover novel gene targets and pathways affected by Schisandrin C.[12][13][18] Furthermore, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapeutic strategies for human diseases. The detailed experimental protocols provided herein serve as a foundation for researchers to further explore and validate the intricate effects of Schisandrin C on gene expression.



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